Enhanced mTOR Kinase Selectivity Over PI3K (>1000-fold) via Bridged Morpholine Replacement
In a direct head-to-head structural comparison, replacing a standard morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group in a series of 2-arylthieno[3,2-d]pyrimidines led to a profound shift in kinase selectivity. The parent morpholine-containing compounds are known dual PI3K/mTOR inhibitors. The substitution with the bridged 8-oxa-3-azabicyclo[3.2.1]octane core yielded compounds that potently inhibit mTOR with high selectivity over PI3K [1]. Further optimization of the 2-aryl substituent in this series led to the discovery of highly potent mTOR inhibitors with IC₅₀ values <1 nM and selectivity for mTOR over PI3K exceeding 1000-fold [1].
| Evidence Dimension | Kinase inhibition selectivity (mTOR vs. PI3K) |
|---|---|
| Target Compound Data | Compound containing 8-oxa-3-azabicyclo[3.2.1]octane group: mTOR IC₅₀ < 1 nM; Selectivity >1000-fold for mTOR over PI3K |
| Comparator Or Baseline | Compound containing morpholine group: Dual PI3K/mTOR inhibitor (low selectivity) |
| Quantified Difference | Selectivity shift from dual inhibition to >1000-fold mTOR-selective |
| Conditions | In vitro kinase inhibition assays on recombinant mTOR and PI3K enzymes |
Why This Matters
This >1000-fold selectivity window is a critical procurement parameter for oncology programs aiming to avoid PI3K-related toxicities, a feature not attainable with simple morpholine analogs.
- [1] Verheijen JC, Yu K, Toral-Barza L, Hollander I, Zask A. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorg Med Chem Lett. 2010 Jan 1;20(1):375-9. doi: 10.1016/j.bmcl.2009.10.075. View Source
